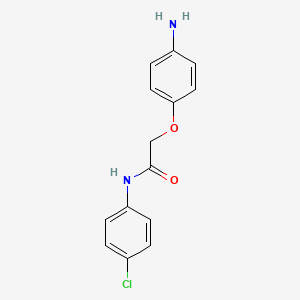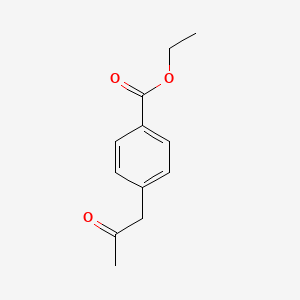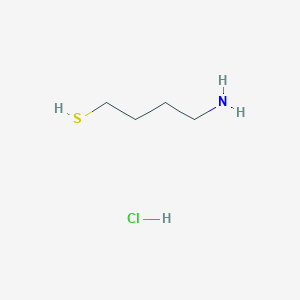![molecular formula C19H14ClN3O B1342209 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine CAS No. 889939-49-5](/img/structure/B1342209.png)
7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine
Description
The compound 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine belongs to the class of pyrazolo[1,5-a]pyrimidines, which have been studied for their potential pharmacological properties. Research has shown that structural modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly affect their biological activities, such as anti-inflammatory properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the construction of the pyrimidine ring followed by functionalization at various positions. For instance, the introduction of a longer side chain at the 4-position, substitution at the 3-position, and replacement of the phenyl group at the 2-position have been explored. These modifications can lead to compounds with high activity and potentially better therapeutic indices than reference drugs like phenylbutazone and indomethacin . Another approach involves the preparation of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, starting from methyl 5-amino-1H-pyrazole-4-carboxylate and proceeding through a series of steps including treatment with POCl3 to give a highly reactive 7-chloro derivative, which can then be further reacted to yield various substituted derivatives .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines has been elucidated using techniques such as single-crystal X-ray diffraction analysis. For example, the crystal structure of a related compound, 2-methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine, revealed that the ring atoms in the pyrazolopyrimidine moiety are almost coplanar, which might be an important feature for biological activity. The compound exhibited moderate herbicidal activities, suggesting that the planarity of the ring system could be a significant factor in its bioactivity .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, which are essential for their functionalization and the exploration of their biological activities. For instance, the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones has been used to synthesize new derivatives with potential biological activities. The structures of these new compounds were characterized by spectral data and supported by theoretical studies using Density Functional Theory (DFT) . Additionally, the cyclocondensation reaction has been employed to prepare novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, with their structures confirmed by various spectroscopic techniques and quantum chemical calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their molecular structure and the nature of their substituents. Quantum chemical calculations, such as those performed using DFT, can predict properties like the HOMO-LUMO energy gap, chemical hardness, softness, electronegativity, and dipole moment. These properties are crucial for understanding the reactivity and interaction of these compounds with biological targets. Theoretical calculations complement experimental data and provide insights into the electronic structure that could be correlated with biological activity .
Scientific Research Applications
Chemical Synthesis and Characterization The research around 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine spans various aspects of chemical synthesis and characterization. A significant area of study involves the development of synthetic methodologies and the exploration of the compound's reactivity. For instance, Zahedifar et al. (2016) synthesized new derivatives by reacting (chlorocarbonyl)phenyl ketene and 5-amino pyrazolones, showcasing the compound's versatility in generating structurally diverse molecules. This synthesis was characterized using IR, NMR, and theoretical studies using Density Functional Theory (DFT), highlighting the compound's utility in the field of molecular structure analysis (Zahedifar, Razavi, & Sheibani, 2016).
Regioselective Synthesis Drev et al. (2014) focused on the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the compound's potential in targeted chemical modification. This study provides insight into the structural versatility and functionalization capacity of the pyrazolo[1,5-a]pyrimidine scaffold, further emphasizing its significance in synthetic chemistry (Drev et al., 2014).
Biological Activity The exploration of biological activities is another crucial area of research for 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine derivatives. Sutherland et al. (2022) synthesized derivatives to investigate their potential as inhibitors for Mycobacterium tuberculosis. This study not only highlights the compound's relevance in addressing global health challenges but also its potential in drug discovery and development (Sutherland et al., 2022).
Organometallic Complexes and Cytotoxicity Varma et al. (2020) synthesized and characterized organometallic Re(I) complexes based on pyrazolo[1,5-a]pyrimidine derivatives, exploring their anti-proliferative activity against cancer cells. This research underscores the compound's applicability in developing new anticancer agents, showcasing its potential in medicinal chemistry (Varma et al., 2020).
properties
IUPAC Name |
7-chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c1-24-15-9-5-8-14(10-15)17-12-19-21-16(11-18(20)23(19)22-17)13-6-3-2-4-7-13/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWUWCABWYBJFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=C2)N=C(C=C3Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176930 | |
| Record name | 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine | |
CAS RN |
889939-49-5 | |
| Record name | 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)


![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)



